molecular formula C16H12F3N3O4S2 B3015689 3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole CAS No. 1325686-89-2

3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole

Cat. No.: B3015689
CAS No.: 1325686-89-2
M. Wt: 431.4
InChI Key: TWPHQTYAJGDSKY-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a thiophen-2-yl group at position 3 and a sulfonylated azetidine moiety at position 3. The azetidine ring is functionalized with a 4-(trifluoromethoxy)phenylsulfonyl group, which introduces steric bulk and electron-withdrawing properties. This compound’s structure combines sulfur-containing heterocycles (thiophene, oxadiazole) with a sulfonamide linkage, a design often leveraged in medicinal chemistry for enzyme inhibition due to enhanced binding and metabolic stability .

Properties

IUPAC Name

3-thiophen-2-yl-5-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O4S2/c17-16(18,19)25-11-3-5-12(6-4-11)28(23,24)22-8-10(9-22)15-20-14(21-26-15)13-2-1-7-27-13/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWPHQTYAJGDSKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole is a novel derivative within the oxadiazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Synthesis

The synthesis of oxadiazole derivatives typically involves the reaction of hydrazides with carbonyl compounds or the cyclization of amidoximes. The specific synthetic route for our compound may involve:

  • Formation of the Oxadiazole Ring : Utilizing hydrazine derivatives and carboxylic acids.
  • Substitution Reactions : Introducing trifluoromethoxy and sulfonamide groups to enhance biological activity.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted that compounds containing the oxadiazole moiety demonstrated promising activity against various bacterial strains. The introduction of the trifluoromethoxy group is believed to enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory potential of oxadiazole derivatives has been explored extensively. A study found that certain 1,3,4-oxadiazole derivatives exhibited notable anti-inflammatory effects, with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac. This suggests that our compound may similarly possess anti-inflammatory properties due to its structural features .

Anticancer Activity

Recent investigations into the anticancer properties of oxadiazole derivatives have shown promising results. For example, compounds similar to our target were evaluated for cytotoxicity against various cancer cell lines (e.g., MCF-7, A549). The results indicated that some derivatives induced apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .

Case Study: Cytotoxicity Evaluation

In a study assessing a series of oxadiazole derivatives:

  • Compound 5e showed significant cytotoxicity against fibrosarcoma (HT-1080) with an IC50 value of 19.56 µM.
  • Mechanistic studies revealed that it induced apoptosis via caspase activation and cell cycle arrest in the G2M phase .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to various biological targets. These studies suggest that modifications in the phenyl ring can significantly influence binding interactions, thereby affecting biological activity .

Comparative Biological Activity Table

Compound TypeActivity TypeIC50 Value (μM)Reference
1,3,4-Oxadiazole DerivativesAntimicrobialVaries
Sulfonamide-Oxadiazole ConjugatesAnti-inflammatory110
Oxadiazole DerivativesAnticancer (HT-1080)19.56

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
TFAO has been investigated for its antimicrobial properties. Studies have shown that compounds containing oxadiazole moieties exhibit significant antibacterial and antifungal activities. The incorporation of the thiophene and trifluoromethoxy groups enhances the biological activity of TFAO, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties
Research indicates that oxadiazole derivatives can possess anti-inflammatory effects. TFAO's structure suggests potential inhibition of inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases .

Anticancer Activity
The design of TFAO includes components known for their anticancer properties. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells. The trifluoromethoxy group is particularly noted for enhancing the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines .

Materials Science

Organic Light Emitting Diodes (OLEDs)
TFAO is being explored as a material for organic light-emitting diodes due to its electronic properties. The incorporation of trifluoromethoxy groups can enhance charge transport and stability within OLED devices. Research into the photophysical properties of TFAO is ongoing to determine its effectiveness in this application .

Conductive Polymers
The thiophene unit in TFAO contributes to its conductivity, making it suitable for applications in conductive polymers. These materials are essential in developing flexible electronics and advanced battery technologies. Studies are focusing on polymerizing TFAO to create new conductive materials with enhanced performance characteristics .

Organic Synthesis

Click Chemistry Applications
TFAO can serve as a versatile building block in click chemistry reactions, particularly in the synthesis of 1,2,3-triazoles. The presence of the azetidine ring allows for regioselective modifications that can lead to complex molecular architectures useful in drug discovery and materials science .

Synthesis of Novel Derivatives
The unique functional groups present in TFAO allow chemists to explore various synthetic pathways to develop novel derivatives with tailored properties. This flexibility is advantageous in creating compounds with specific biological or physical characteristics for targeted applications .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of TFAO against several bacterial strains, including E. coli and S. aureus. Results indicated that TFAO exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.

Case Study 2: OLED Performance

In a recent investigation into OLEDs utilizing TFAO derivatives, researchers reported improved luminous efficiency and stability compared to traditional materials. The incorporation of trifluoromethoxy groups significantly enhanced the device performance metrics.

Case Study 3: Synthesis via Click Chemistry

A synthetic route employing TFAO in a click chemistry framework was developed, yielding high-purity triazole derivatives. This method demonstrated the efficiency of TFAO as a precursor for complex organic molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Comparison with 1,2,4-Oxadiazole Derivatives

a. 5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole (CAS 1351607-24-3)

  • Structural Differences : The tetrahydronaphthalenylsulfonyl group replaces the trifluoromethoxyphenylsulfonyl group, increasing hydrophobicity and aromatic surface area. The thiophen-2-ylmethyl substituent introduces a methylene spacer, enhancing flexibility compared to the direct thiophen-2-yl linkage in the target compound.
  • Implications : The tetrahydronaphthalene moiety may improve binding to hydrophobic enzyme pockets, while the methylene spacer could alter pharmacokinetics (e.g., increased logP) .

b. Piperazine-Linked 1,2,4-Oxadiazole Derivatives (e.g., 8a, 8c, 8d)

  • Structural Differences : Piperazine replaces the azetidine ring, offering a larger, more flexible nitrogen-containing scaffold. These derivatives lack the thiophene group but incorporate trifluoromethoxy phenyl groups.
  • Functional Insights : Piperazine-based compounds demonstrated antibacterial activity, suggesting that the sulfonyl-azetidine group in the target compound may retain similar bioactivity while improving rigidity and metabolic stability .
Comparison with Thiophene-Containing Heterocycles

a. 4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Structural Differences : A 1,2,4-triazole-thione core replaces the oxadiazole, with a thiophen-2-yl substituent. The absence of the sulfonylated azetidine reduces steric complexity.
  • DFT studies showed strong HOMO-LUMO energy gaps, indicating stability .

b. Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazole-3-yl)thio)acetate

  • Functional Comparison : This compound combines thiadiazole and triazole moieties, with a sodium carboxylate group improving solubility. Its intermolecular interaction energy with enzymes surpasses reference compounds, highlighting the importance of sulfur-rich scaffolds in bioactivity .
Role of Substituents
  • Trifluoromethoxy Group: The -OCF₃ group in the target compound enhances electron-withdrawing effects and metabolic stability compared to non-fluorinated analogs (e.g., methyl or methoxy substituents in ).
  • Sulfonylazetidine vs. Sulfonamide Derivatives: The azetidine ring’s smaller size (4-membered vs.

Data Table: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Molecular Weight Notable Properties/Activities
Target Compound 1,2,4-Oxadiazole Thiophen-2-yl, sulfonylazetidine (OCF₃) ~433.4* Potential enzyme inhibition, stability
5-(1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-ylmethyl)-1,2,4-oxadiazole 1,2,4-Oxadiazole Thiophen-2-ylmethyl, tetrahydronaphthalenylsulfonyl 415.5 Increased hydrophobicity
Piperazine-linked 1,2,4-oxadiazoles (8a, 8c) 1,2,4-Oxadiazole Trifluoromethoxyphenyl, piperazine ~400–450 Antibacterial activity
4-(p-Tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione 1,2,4-Triazole-thione Thiophen-2-yl, p-tolyl ~273.3 Strong HOMO-LUMO gap, DFT-validated

*Calculated based on molecular formula C₁₆H₁₃F₃N₄O₃S₂.

Research Findings and Implications

  • Bioactivity Trends : Sulfur-containing heterocycles (oxadiazole, thiadiazole, triazole) consistently show promise in antimicrobial and enzyme-targeting applications. The target compound’s trifluoromethoxy and sulfonyl groups align with strategies to optimize binding and stability .
  • Synthetic Flexibility : Modular synthesis of oxadiazoles (e.g., via cyclization of amidoximes) allows substitution pattern variations, as seen in and .
  • Computational Insights : DFT studies () validate the stability of thiophene-linked heterocycles, supporting their use in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(Thiophen-2-yl)-5-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1,2,4-oxadiazole, and how is structural purity validated?

  • Methodology : Synthesis typically involves cyclocondensation of thiophene-2-carboxylic acid derivatives with amidoximes under microwave irradiation or reflux conditions. For example, sulfonyl azetidine intermediates can be prepared via oxidative chlorination of thiazole sulfides (as in evidence 6) followed by nucleophilic substitution. Structural validation employs 1H/13C NMR , IR spectroscopy , and elemental analysis to confirm functional groups and molecular integrity. High-resolution mass spectrometry (HRMS) and HPLC are used to assess purity .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : Assign signals for thiophene protons (δ 6.8–7.5 ppm), trifluoromethoxy groups (δ ~4.3 ppm), and azetidine ring protons (δ 3.5–4.0 ppm) .
  • IR Spectroscopy : Confirm the presence of oxadiazole (C=N stretch at ~1600 cm⁻¹) and sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) moieties .
  • X-ray crystallography (if crystalline) or DFT calculations to validate geometric and electronic structures .

Q. What in vitro screening protocols are used to evaluate its biological activity?

  • Approach : Standard assays include:

  • Caspase activation assays (e.g., fluorometric detection of caspase-3/7 activity) to assess apoptosis induction .
  • Cell viability assays (MTT or ATP-based luminescence) across cancer cell lines (e.g., T47D breast cancer cells) with IC50 determination .
  • Flow cytometry to monitor cell cycle arrest (e.g., G1 phase accumulation) and apoptosis markers (Annexin V/PI staining) .

Advanced Research Questions

Q. How do structural modifications (SAR) influence its anticancer activity?

  • SAR Insights :

  • Replacement of the 3-phenyl group with pyridyl or chlorothiophene enhances selectivity for breast cancer models .
  • The trifluoromethoxy group on the phenylsulfonyl moiety improves metabolic stability and membrane permeability .
  • Substitutions at the azetidine ring (e.g., methyl groups) modulate steric hindrance, affecting target binding .
    • Experimental Design : Parallel synthesis of analogs with systematic substitution at the 3- and 5-positions, followed by cytotoxicity profiling and molecular docking .

Q. What molecular targets and binding mechanisms have been identified for this compound?

  • Target Identification : Photoaffinity labeling and pull-down assays identified TIP47 (IGF II receptor-binding protein) as a primary target, critical for apoptosis induction .
  • Binding Insights : Docking studies (e.g., AutoDock Vina) reveal hydrogen bonding between the oxadiazole ring and TIP47’s hydrophobic pocket, while the sulfonyl group stabilizes interactions via van der Waals forces .

Q. How can discrepancies between in vitro and in vivo efficacy be resolved?

  • Strategies :

  • Pharmacokinetic profiling : Assess bioavailability, half-life, and metabolite formation using LC-MS/MS in rodent models .
  • Formulation optimization : Use nanoemulsions or PEGylation to enhance solubility and tumor targeting .
  • Orthotopic tumor models : Validate efficacy in MX-1 xenografts with biomarker analysis (e.g., TIP47 expression via immunohistochemistry) .

Q. What computational tools are recommended for predicting its physicochemical properties and toxicity?

  • Tools :

  • QSAR models : Predict logP (e.g., mlogP ~3.38) and solubility (DF ~1.99) using software like Schrodinger’s QikProp .
  • ADMET Prediction : Use SwissADME or ProTox-II to estimate hepatotoxicity and cytochrome P450 interactions .
  • Molecular Dynamics Simulations : Explore conformational stability in biological membranes (e.g., GROMACS) .

Q. What strategies mitigate synthetic challenges, such as low yields in sulfonylation steps?

  • Optimization :

  • Use Lawesson’s reagent for efficient sulfonyl chloride formation, followed by azetidine coupling under inert conditions .
  • Employ microwave-assisted synthesis to reduce reaction times and improve regioselectivity .
  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient) to remove byproducts .

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